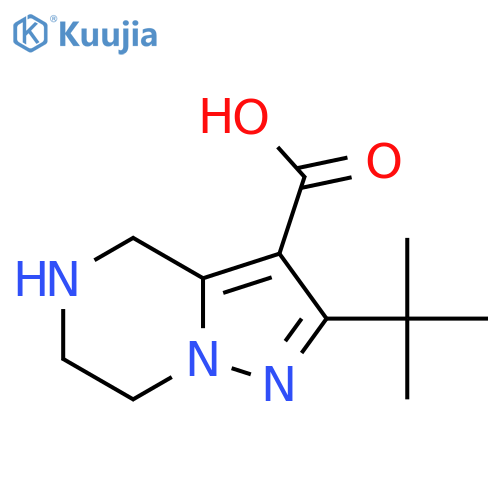Cas no 2166760-34-3 (2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)

2166760-34-3 structure
商品名:2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid
2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid
- 2166760-34-3
- 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
- EN300-1297169
-
- インチ: 1S/C11H17N3O2/c1-11(2,3)9-8(10(15)16)7-6-12-4-5-14(7)13-9/h12H,4-6H2,1-3H3,(H,15,16)
- InChIKey: PXFFXWUAOFTLIG-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C2CNCCN2N=C1C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297169-0.05g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 0.05g |
$864.0 | 2023-06-06 | ||
| Enamine | EN300-1297169-1.0g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 1g |
$1029.0 | 2023-06-06 | ||
| Enamine | EN300-1297169-500mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 500mg |
$987.0 | 2023-09-30 | ||
| Enamine | EN300-1297169-5000mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 5000mg |
$2981.0 | 2023-09-30 | ||
| Enamine | EN300-1297169-0.5g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 0.5g |
$987.0 | 2023-06-06 | ||
| Enamine | EN300-1297169-10.0g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 10g |
$4421.0 | 2023-06-06 | ||
| Enamine | EN300-1297169-0.25g |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 0.25g |
$946.0 | 2023-06-06 | ||
| Enamine | EN300-1297169-250mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 250mg |
$946.0 | 2023-09-30 | ||
| Enamine | EN300-1297169-2500mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 2500mg |
$2014.0 | 2023-09-30 | ||
| Enamine | EN300-1297169-50mg |
2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
2166760-34-3 | 50mg |
$864.0 | 2023-09-30 |
2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
2166760-34-3 (2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid) 関連製品
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
